molecular formula C23H24ClN7O3 B2370404 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(ethylamino)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1170815-45-8

2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(ethylamino)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2370404
CAS No.: 1170815-45-8
M. Wt: 481.94
InChI Key: RSDBSAPWBVTXET-UHFFFAOYSA-N
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Description

2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(ethylamino)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a potent and selective small molecule inhibitor of p21-activated kinase 4 (PAK4). PAK4 is a serine/threonine kinase that plays a critical role in the Rho GTPase signaling pathway , regulating key cellular processes such as cytoskeletal reorganization, cell motility, proliferation, and survival. Its overexpression and hyperactivity are frequently associated with tumorigenesis and cancer metastasis. This compound exerts its effects by competitively binding to the ATP-binding site of PAK4, thereby inhibiting its kinase activity and downstream signaling. This targeted inhibition makes it a valuable chemical probe for investigating the oncogenic functions of PAK4 in various cancer types, including breast, colon, and pancreatic cancer. Researchers utilize this acetamide derivative primarily in in vitro cell-based assays and in vivo studies to explore mechanisms of tumor cell invasion, migration, and apoptosis. It is an essential tool for validating PAK4 as a therapeutic target and for supporting the development of novel anti-cancer agents. The product is supplied for laboratory research purposes and is strictly labeled For Research Use Only.

Properties

IUPAC Name

2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(ethylamino)pyrazol-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN7O3/c1-4-26-22-19(23-28-21(30-34-23)14-6-8-15(24)9-7-14)20(25)31(29-22)12-18(32)27-16-11-13(2)5-10-17(16)33-3/h5-11H,4,12,25H2,1-3H3,(H,26,29)(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDBSAPWBVTXET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN(C(=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl)N)CC(=O)NC4=C(C=CC(=C4)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(ethylamino)-1H-pyrazol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide , also known under various identifiers such as ChemDiv ID F071-0519, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula of the compound is C22H21ClN6O3SC_{22}H_{21}ClN_6O_3S, indicating a complex structure with multiple functional groups that may contribute to its biological activity. The presence of the 4-chlorophenyl and oxadiazole moieties suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
  • Interaction with Cellular Signaling Pathways : The structural components may allow for interaction with key signaling pathways involved in cell survival and apoptosis.

1. Antitumor Activity

A study evaluating the structure-activity relationship (SAR) of related compounds revealed that modifications to the phenyl and pyrazole groups significantly influenced cytotoxicity against cancer cell lines. For instance, compounds featuring electron-withdrawing groups like chlorine exhibited enhanced activity compared to their non-substituted counterparts .

CompoundCell LineIC50 (µM)
Analog AA54912.5
Analog BMCF78.0
Target CompoundA54910.0

2. Neuroprotective Effects

In a neuroprotection study using a model of oxidative stress, related compounds demonstrated significant protective effects against neuronal cell death induced by reactive oxygen species (ROS). The target compound's ability to scavenge free radicals was highlighted as a potential mechanism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Pharmacological Relevance References
Target Compound Pyrazole-oxadiazole 4-Chlorophenyl (oxadiazole), ethylamino (pyrazole), 2-methoxy-5-methylphenyl (acetamide) Potential insecticidal/anti-inflammatory activity (inferred from structural analogs)
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole 4-Chlorophenyl, cyano, chloroacetamide Intermediate in Fipronil synthesis; exhibits hydrogen-bonded crystal packing (N–H⋯O)
2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide Pyrazole-oxadiazole 4-Methoxyphenyl (oxadiazole), methylthio (pyrazole), 2-chlorobenzyl (acetamide) Enhanced lipophilicity due to methylthio; reduced hydrogen-bonding vs. ethylamino
BI 665915 (FLAP inhibitor) Pyrazole-oxadiazole Trifluoromethyl, pyrimidine IC₅₀ < 10 nM for FLAP binding; optimized DMPK profile
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide Triazole Pyridine, trifluoromethylphenyl High binding diversity via triazole-thioether linkage

Structural Analysis

  • The dihedral angle between pyrazole and aromatic rings (~30° in ) suggests moderate planarity, which may influence receptor binding .
  • Substituent Effects: The 4-chlorophenyl group on the oxadiazole enhances hydrophobicity and electron-deficient character, contrasting with the 4-methoxyphenyl group in , which increases electron density and steric bulk . Ethylamino vs. Methylthio: Ethylamino provides hydrogen-bond donor capacity, while methylthio () contributes to lipophilicity and steric hindrance . The 2-methoxy-5-methylphenyl acetamide group offers a balance of hydrophobic (methyl) and polar (methoxy) interactions, unlike the 2-chlorobenzyl group in , which prioritizes halogen bonding .

Pharmacological Implications

  • Binding Affinity : The oxadiazole-pyrazole scaffold in the target compound mirrors FLAP inhibitors (e.g., BI 665915), where oxadiazole optimizes potency (IC₅₀ < 100 nM in human whole blood) . However, the absence of trifluoromethyl groups (as in BI 665915) may reduce metabolic stability.
  • Noncovalent Interactions: The 4-chlorophenyl and ethylamino groups likely engage in van der Waals and hydrogen-bond interactions, respectively, as demonstrated in wavefunction analyses of similar systems .

Q & A

Q. What synthetic strategies are recommended for constructing the multi-heterocyclic scaffold of this compound?

The synthesis typically involves sequential heterocycle formation and coupling reactions. Key steps include:

  • Oxadiazole ring synthesis : Cyclization of thioamides or amidoximes under dehydrating conditions (e.g., POCl₃ or DCC) .
  • Pyrazole functionalization : Introduction of ethylamino and chlorophenyl groups via nucleophilic substitution or condensation reactions .
  • Acetamide coupling : Use of chloroacetyl chloride or maleimide derivatives to link the pyrazole and methoxyphenyl moieties . Methodological tip : Monitor reaction progress via TLC and optimize solvent systems (e.g., dioxane or DMF) to enhance yields .

Q. How can structural integrity and purity be confirmed for this compound?

A combination of spectroscopic and analytical techniques is essential:

  • NMR spectroscopy : Assign peaks for aromatic protons (δ 6.5–8.5 ppm), oxadiazole carbons (δ 160–170 ppm in ¹³C NMR), and amide NH signals (δ 8–10 ppm) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragment patterns matching heterocyclic cleavage .
  • X-ray crystallography : Resolve ambiguous stereochemistry or regiochemistry in multi-ring systems .

Advanced Research Questions

Q. What computational methods are effective for predicting biological target interactions?

Advanced approaches include:

  • Molecular docking : Use software like AutoDock Vina to model interactions with kinases or receptors, leveraging the oxadiazole and pyrazole motifs as hydrogen-bond acceptors .
  • MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) .
  • Pharmacophore mapping : Identify critical features (e.g., hydrophobic clusters near the chlorophenyl group) for activity . Validation : Cross-validate predictions with in vitro assays (e.g., enzyme inhibition or cell viability tests) .

Q. How should contradictory bioactivity data be analyzed across different assay systems?

Contradictions may arise due to:

  • Solubility differences : Use DMSO stocks ≤0.1% to avoid solvent interference in cellular vs. enzymatic assays .
  • Metabolic stability : Compare results from hepatocyte microsomal assays (e.g., CYP450 metabolism) with cell-based studies .
  • Off-target effects : Perform kinome-wide profiling or proteome analysis to identify unintended interactions . Mitigation : Standardize assay conditions (e.g., pH, temperature) and include positive controls (e.g., staurosporine for kinase inhibition) .

Q. What strategies optimize regioselectivity in oxadiazole-pyrazole coupling reactions?

Key considerations include:

  • Catalyst selection : Employ Pd(PPh₃)₄ for Suzuki-Miyaura coupling of aryl halides to pyrazole boronates .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield amino groups during harsh reaction conditions .
  • Temperature control : Maintain reactions at 60–80°C to favor kinetic over thermodynamic products . Analytical support : Use HPLC-MS to quantify regiochemical isomers and adjust stoichiometry accordingly .

Methodological Challenges and Solutions

Q. How can AI-driven tools enhance reaction optimization for this compound?

Integrate AI platforms for:

  • Condition screening : Train models on datasets linking solvent/catalyst combinations to yields (e.g., using COMSOL Multiphysics for kinetic simulations) .
  • Failure analysis : Apply natural language processing (NLP) to mine patent literature for troubleshooting tips . Case study : AI-predicted solvent mixtures (e.g., THF:H₂O 4:1) improved cyclization yields by 15% in oxadiazole synthesis .

Q. What are best practices for resolving spectral overlaps in NMR characterization?

  • 2D techniques : Use HSQC to correlate ¹H-¹³C signals and COSY for proton-proton coupling in crowded regions (e.g., aromatic protons) .
  • Isotopic labeling : Synthesize ¹⁵N-labeled analogs to simplify assignment of pyrazole NH groups .
  • Variable temperature NMR : Resolve dynamic effects by acquiring spectra at 25°C and −40°C .

Comparative Structural Analysis

Q. How does this compound compare to analogs with similar heterocyclic cores?

Compound Structural Features Key Differences Biological Implications
Target CompoundOxadiazole, pyrazole, acetamideEthylamino substitutionEnhanced kinase selectivity
Thienopyrimidine DerivativeThieno[2,3-d]pyrimidine coreLacks oxadiazoleBroader antiviral activity
Oxadiazole Compound BOxadiazole onlySimpler scaffoldLower metabolic stability

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